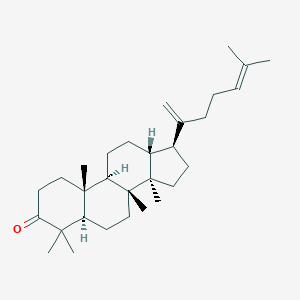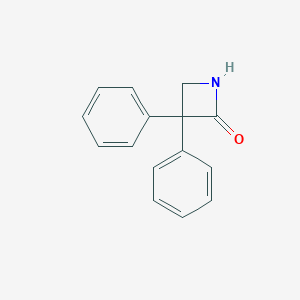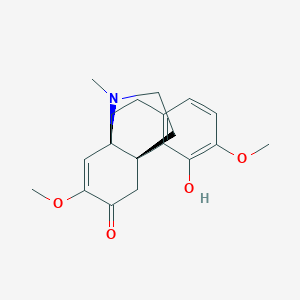
2-Nitroquinoline
Overview
Description
2-Nitroquinoline (2-NQ) is an organic compound from the quinoline family. It is a pale yellow solid with a molecular weight of 130.13 g/mol and a melting point of 70-72°C. 2-NQ is used in a variety of applications, including as a corrosion inhibitor, as a dye, and as a catalyst in organic synthesis. In addition, it has been studied for its potential applications in medicine and biochemistry.
Scientific Research Applications
Prodrug Systems and Reductive Activation
- 2-Nitroquinoline has been explored in the synthesis of novel 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. These compounds undergo transformations under reductive conditions, suggesting their use in targeted drug delivery systems where selective activation in the reducing environment of certain tumors could be beneficial (Couch et al., 2008).
Carcinogenesis Models
- This compound derivatives, like 4-nitroquinoline-1-oxide (4NQO), have been utilized in creating models for oral carcinogenesis. This has significantly contributed to the understanding of cancer development and the evaluation of cancer prevention strategies (Vitale-Cross et al., 2009).
Optical Imaging in Cancer Research
- This compound compounds have been used in optical imaging studies to assess neoplastic lesions. These studies highlight the potential of this compound derivatives in enhancing the effectiveness of imaging techniques in cancer diagnosis and monitoring (Hellebust et al., 2013).
Anticancer Agents
- Various this compound derivatives have been synthesized and evaluated for their anticancer activities. For instance, compounds like 4-aryl(alkyl)amino-3-nitroquinolines have shown promising results against certain cancer cell lines, indicating the potential of these compounds as therapeutic agents (Chauhan et al., 2015).
Studying DNA Damage and Repair
- 4-Nitroquinoline 1-oxide, a derivative of this compound, is extensively used as a mutagen to study DNA damage and repair mechanisms. It is particularly useful in genetic screens and in research on DNA damage response pathways (Downes et al., 2014).
Investigation of Photo-induced Reactions
- Studies on 8-hydroxy-5-nitroquinoline, another derivative, have explored its photochemistry, including photo-induced reactions and their implications for medical applications like antimicrobial and anticancer treatments (Wang et al., 2022).
Development of Novel Therapeutics
- This compound has been a critical scaffold in the design of new drugs, with studies focusing on the synthesis of novel derivatives showing significant antiproliferative and antimutagenic activities, contributing to the development of new therapeutic agents (Luque-Agudo et al., 2018).
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This is of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Mechanism of Action
Target of Action
2-Nitroquinoline, a derivative of quinoline, primarily targets the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones . This protein is crucial for cell growth and proliferation, especially in the context of cancer development .
Mode of Action
This compound interacts with its primary target, MetAP2, by inhibiting its activity . This inhibition is believed to occur through the chelation of metal ions vital for bacterial growth . The interaction between this compound and MetAP2 leads to changes in the cellular environment, primarily affecting angiogenesis .
Biochemical Pathways
It is known that the inhibition of metap2 can disrupt angiogenesis . This disruption can lead to a decrease in the growth and spread of cancer cells, as angiogenesis is a critical process for tumor growth and metastasis .
Pharmacokinetics
It is generally accepted that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy
Result of Action
The primary result of this compound’s action is the inhibition of angiogenesis due to the inhibition of MetAP2 . This can lead to a decrease in tumor growth and spread . Additionally, this compound has been found to induce the formation of cellular topoisomerase I-DNA cleavage complexes, which may contribute to its anti-cancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain metal ions can enhance the mutagenicity of specific mutagens, including this compound . .
Biochemical Analysis
Biochemical Properties
2-Nitroquinoline and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . The 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Cellular Effects
The chronic high-dose exposure of epithelial cells to a carcinogen such as this compound leads to tumor development . The aberrant EFNB1-EPHB4 interaction is caused by overexpressed ΔNP63 due to TP53 mutation, the culprit in human ESCC tumorigenesis .
Molecular Mechanism
This compound N-oxide (2-NQO) and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . The reaction of this compound with cyclic azomethine ylides led to the formation of tetracyclic derivatives .
Metabolic Pathways
This compound is involved in the metabolic pathways that lead to the formation of stable quinolone monoadducts . Nitroquinoline-N-oxide reductase is an enzyme that catalyzes the chemical reaction involving this compound .
Transport and Distribution
Transporters play a crucial role in the absorption, distribution, and excretion of xenobiotic and endogenous molecules .
Subcellular Localization
The localization of proteins and RNA can be predicted using tools like DeepLoc 2.0 .
properties
IUPAC Name |
2-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAIGHZFMLGNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171984 | |
| Record name | Quinoline, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18714-34-6 | |
| Record name | 2-Nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18714-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the carcinogenic effects of 2-nitroquinoline?
A1: Research has shown that this compound induces lung cancer in mice. [, ] In a study using female mice of the ICR strain, subcutaneous injection of this compound dissolved in a lecithin solution resulted in the development of lung tumors, including carcinomas and adenomas. [] This finding challenges previous assumptions that the N-oxide group is essential for the carcinogenicity of nitroquinolines, as seen with the related compound 4-nitroquinoline 1-oxide. []
Q2: How does the structure of this compound influence its reactivity?
A2: The nitro group in this compound is susceptible to nucleophilic substitution reactions. [, ] This reactivity stems from the electron-withdrawing nature of the nitro group, making the carbon atom at the 2-position more electrophilic and susceptible to attack by nucleophiles.
Q3: What is known about the metabolism of this compound?
A3: While not directly addressed in the provided research, the metabolism of this compound is likely to involve reduction. Similar to 4-nitroquinoline 1-oxide, which is metabolized to the proximate carcinogen 4-hydroxyaminoquinoline 1-oxide, this compound might also be reduced to 2-hydroxyaminoquinoline. [] Further research is needed to confirm this metabolic pathway and its implications for carcinogenicity.
Q4: What analytical techniques are used to characterize this compound?
A4: High-resolution gas chromatography/mass spectrometry in the negative ion chemical ionization mode (HRGC/MS-NICI) has been successfully employed to characterize this compound. [] This technique offers high sensitivity and selectivity, allowing for the detection and identification of this compound even in complex mixtures.
Q5: What are the potential implications of the reactivity of this compound?
A5: The reactivity of this compound towards nucleophilic substitution suggests its potential to interact with biological molecules, such as DNA and proteins. [] Such interactions could disrupt cellular processes and potentially contribute to its carcinogenic effects. Further research is crucial to elucidate the precise mechanisms underlying the carcinogenicity of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
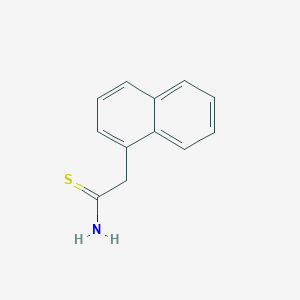

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
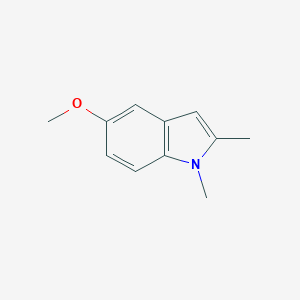

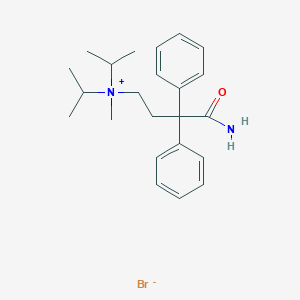
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)

